
1-(Azepan-1-yl)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing ring, is known for its diverse applications in medicinal chemistry and material science. The compound this compound is characterized by the presence of an ethoxy group attached to the ethanone moiety, which is further connected to the azepane ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-2-ethoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of azepane with ethyl chloroacetate under basic conditions, followed by hydrolysis and subsequent oxidation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
1-(Azepan-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for such reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with tailored properties.
Scientific Research Applications
1-(Azepan-1-yl)-2-ethoxyethanone has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets, making it a candidate for drug discovery and development.
Medicine: The compound’s ability to penetrate biological membranes has led to its investigation as a potential drug delivery agent. Its derivatives are being explored for their therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Azepan-1-yl)-2-ethoxyethanone can be compared with other azepane derivatives and similar compounds:
1-(Azepan-1-yl)dodecan-1-one: This compound is another azepane derivative with a longer alkyl chain. It is known for its use as a penetration enhancer in transdermal drug delivery.
1-(Azepan-1-yl)ethan-1-one: Similar to this compound, this compound has a shorter alkyl chain and is used in organic synthesis and medicinal chemistry.
1-(Azepan-1-yl)-2-methoxyethanone: This compound differs by having a methoxy group instead of an ethoxy group. It is studied for its potential biological activities and applications in drug development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3 |
InChI Key |
JNUHOKWKMNCGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


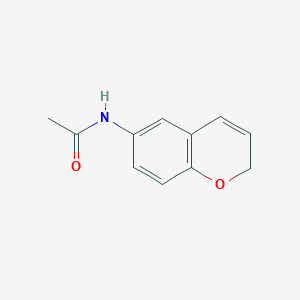
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
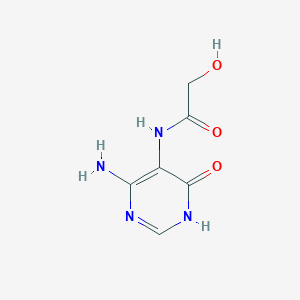
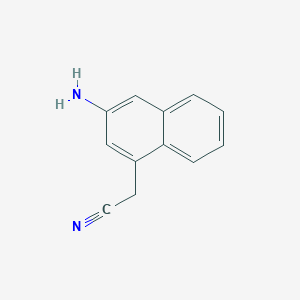
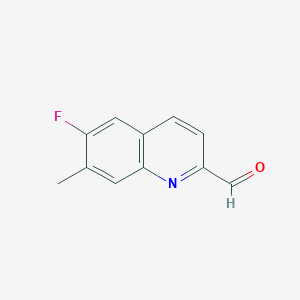


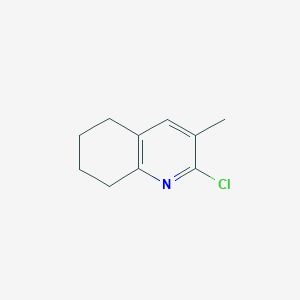
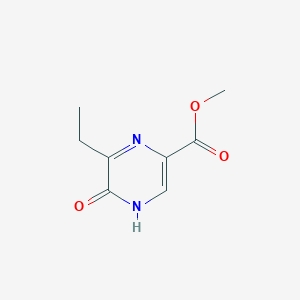
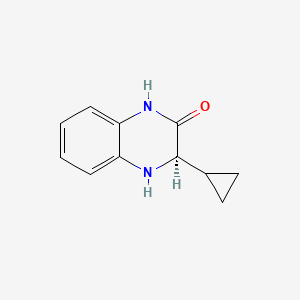

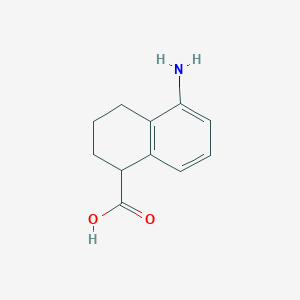

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
